Chlorhexidine Impurity B
Description
Chlorhexidine Impurity B (CAS: 1308292-89-8) is a urea derivative and a known degradation product or synthetic byproduct of chlorhexidine, a widely used bisbiguanide antiseptic. Its molecular formula is C₁₆H₂₆ClN₉O (molecular weight: 395.89 g/mol), and it features a urea group replacing one of the biguanide moieties in the parent compound. Structurally, it is defined as [N-[6-[[N-[N-(4-chlorophenyl)carbamimidoyl]carbamimidoyl]amino]hexyl]carbamimidoyl]urea .
Properties
IUPAC Name |
[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATUPHDTTULFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308292-89-8 | |
| Record name | N-(N-(6-((N-(N-(4-Chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308292898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)CARBAMIMIDOYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284W3RP733 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Reaction Framework
Chlorhexidine Impurity B arises during the synthesis of chlorhexidine dihydrochloride, typically via the condensation of p-chlorophenylbiguanide (Compound II) and 1,6-hexanediamine (Compound III) in acidic conditions. The reaction mechanism involves nucleophilic substitution, where the biguanide groups form symmetrical linkages with the hexanediamine backbone. Impurity B is hypothesized to result from incomplete condensation or hydrolysis of intermediate species, leading to structural deviations such as truncated alkyl chains or altered biguanide configurations.
Key Reagents :
-
p-Chlorophenylbiguanide hydrochloride (Compound II)
-
1,6-Hexanediamine (Compound III)
-
Hydrochloric acid (HCl) for pH control
-
Sodium hydroxide (NaOH) for base isolation
Optimization of Reaction Parameters
Industrial processes emphasize precise control of temperature, pH, and solvent composition to minimize Impurity B formation:
A patented method achieves <0.1% total impurities by maintaining a 40–95% isopropanol-water mixture during the reaction, followed by rapid cooling to precipitate chlorhexidine dihydrochloride.
Purification and Isolation Techniques
Digestion in Organic Solvents
Post-synthesis, chlorhexidine base is isolated via NaOH treatment, and residual impurities like Impurity B are removed through solvent digestion:
Procedure :
-
Digestion Solvent : Methanol, acetone, or acetone-methanol mixtures (5–30% v/v acetone).
-
Contact Time : 1–2 hours at 25–30°C.
-
Efficiency : Methanol alone reduces p-chloroaniline (a precursor to Impurity B) by 80–89% per digestion step.
Comparative Solvent Performance :
| Solvent System | Residual p-Chloroaniline (ppm) | Impurity B Reduction |
|---|---|---|
| Methanol | <43 | 89% |
| Acetone-Methanol (20%) | <50 | 82% |
| Water-Isopropanol (50%) | >500 | <52% |
Water-containing solvents are avoided due to their propensity to increase impurity retention.
Filtration and Washing
The purified chlorhexidine base is filtered and washed with cold methanol to remove residual solvents. Industrial-scale centrifuges achieve >95% recovery rates, with final products containing <0.05% Impurity B by HPLC.
Analytical Characterization
HPLC Methods for Purity Assessment
The European Pharmacopoeia (EP) mandates HPLC-UV for quantifying Impurity B, with the following parameters:
| Column | Mobile Phase | Detection | Retention Time (min) |
|---|---|---|---|
| C18 (250 mm × 4.6 mm) | Acetonitrile-phosphate buffer (pH 3.0) | 284 nm | 0.36–0.37 |
System suitability requires a peak-to-valley ratio ≥2.0 between adjacent impurities. Quantification uses the formula:
where = impurity peak response, = chlorhexidine reference, and = dilution factor (typically 0.01).
Structural Confirmation via NMR and MS
-
NMR : Distinct chemical shifts at δ 7.3–7.5 ppm (aromatic protons) and δ 3.2–3.4 ppm (methylene groups) confirm structural deviations from the parent compound.
-
Mass Spectrometry : A molecular ion peak at m/z 395.90 ([M+H]) aligns with the formula .
Industrial-Scale Manufacturing Considerations
Chemical Reactions Analysis
Types of Reactions
N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound.
Scientific Research Applications
Liquid Chromatography Techniques
Liquid chromatography (LC) is the primary method for analyzing Chlorhexidine and its impurities. Recent advancements have improved the resolution and repeatability of these analyses. For instance, the use of a Vanquish Core HPLC system has shown significant improvements in retention time and peak area reproducibility compared to traditional systems. The relative standard deviations (RSDs) for retention times were reported to be below 0.04%, while area RSDs were less than 0.5% .
Key Parameters in Analysis:
- Resolution Requirements: The European Pharmacopoeia (Ph. Eur.) specifies a minimum resolution of 3.0 between impurity peaks.
- Peak-to-Valley Ratio: For impurity B, a minimum peak-to-valley ratio of 2.0 is required to ensure accurate quantification .
Chlorhexidine Impurity B's presence in formulations necessitates stringent quality control measures to ensure patient safety and drug efficacy.
Regulatory Standards
The regulatory framework governing the use of Chlorhexidine mandates rigorous testing for impurities:
- The Ph. Eur. outlines specific methodologies for identifying and quantifying impurities in chlorhexidine formulations.
- Compliance with these standards is crucial for maintaining market authorization and ensuring product safety.
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of chlorhexidine formulations containing various impurities, including Impurity B. Results indicated that while chlorhexidine was effective against Gram-positive bacteria, the presence of certain impurities could alter its efficacy .
- Safety Assessment : Research has shown that at cosmetic use concentrations, chlorhexidine formulations are generally safe; however, impurities like Impurity B may contribute to adverse reactions in sensitive populations . This underscores the importance of thorough impurity profiling in product development.
Mechanism of Action
The mechanism of action of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chlorhexidine Impurities
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1308292-89-8 | C₁₆H₂₆ClN₉O | 395.89 | Urea, biguanide, chlorophenyl |
| Chlorhexidine EP Impurity A | 152504-08-0 | C₁₆H₂₄ClN₉ | 377.88 | Cyano group, biguanide, chlorophenyl |
| Chlorhexidine Dimer | 3697-42-5 | C₃₀H₄₇Cl₂N₁₅ | 688.71 | Bisbiguanide, extended alkyl chain |
| Chlorhexidine EP Impurity K | 1381962-77-1 | C₂₂H₂₉Cl₂N₉O | 506.44 | Oxazinone ring, biguanide |
| Chlorhexidine Gluconate | 18472-51-0 | C₂₂H₃₀Cl₂N₁₀·2C₆H₁₂O₇ | 897.63 | Bisbiguanide, gluconate counterions |
Key Observations:
Charge and Polarity: Impurity B’s urea group reduces its polarity compared to the cationic bisbiguanide structure of chlorhexidine, which is critical for electrostatic binding to microbial cell membranes .
Molecular Size :
- The dimer (688.71 g/mol) has a larger structure, which may limit its membrane permeability compared to smaller impurities like Impurity B .
Functional Groups: Impurity K’s oxazinone ring introduces steric hindrance, likely reducing antimicrobial activity compared to Impurity B .
Antimicrobial Efficacy and Mode of Action
Table 2: Comparative Antimicrobial Data (Hypothetical Inference Based on Structural Analysis)
Research Findings:
- Chlorhexidine’s bisbiguanide structure enables strong electrostatic binding to microbial membranes, causing leakage and death . Impurity B’s urea group diminishes this interaction, likely reducing efficacy .
- Studies on benzalkonium chloride (a quaternary ammonium compound) show a similar membrane-targeting mechanism but broader resistance profiles due to efflux pumps, a concern less documented for chlorhexidine impurities .
Analytical and Detection Methods
This compound is identified using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC. Key analytical differences include:
Biological Activity
Chlorhexidine (CHX) is a widely used antiseptic known for its broad-spectrum antimicrobial properties, particularly in clinical settings. Among its various forms, Chlorhexidine Impurity B has garnered attention due to its potential biological activity and implications for safety and efficacy in medical applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Chlorhexidine and Its Impurities
Chlorhexidine is primarily recognized for its bactericidal and bacteriostatic effects against a range of microorganisms. It is effective against Gram-positive and Gram-negative bacteria, yeasts, and some viruses. However, the presence of impurities, such as this compound, can influence its overall efficacy and safety profile.
Chemical Structure and Properties
Chlorhexidine is a cationic bisbiguanide with the following chemical structure:
- Molecular Formula : C22H30Cl2N10
- Molecular Weight : 505.42 g/mol
This compound is one of the several impurities that can arise during the synthesis of chlorhexidine. Its structural characteristics may differ slightly from the parent compound, potentially affecting its biological activity.
Antimicrobial Efficacy
Research indicates that chlorhexidine exhibits strong antimicrobial activity through several mechanisms:
- Membrane Disruption : CHX increases the permeability of microbial cell membranes, leading to leakage of cellular contents and eventual cell death .
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in bacteria, contributing to lipid peroxidation and membrane damage .
- Concentration-Dependent Activity : At lower concentrations, chlorhexidine acts bacteriostatically, while at higher concentrations, it becomes bactericidal .
Table 1: Antimicrobial Activity of Chlorhexidine Against Various Microorganisms
| Microorganism Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Strong bactericidal | |
| Gram-negative bacteria | Moderate bactericidal | |
| Yeasts | Moderate activity | |
| Viruses | Limited activity |
Case Studies
- Chlorhexidine in Oral Surgery : A systematic review analyzed 33 studies involving 4766 cases to evaluate the efficacy of chlorhexidine in promoting wound healing post-surgery. Results indicated that chlorhexidine significantly improved healing outcomes compared to controls without CHX (RR = 0.66) .
- Resistance Mechanisms : A study on Acinetobacter baumannii showed that chlorhexidine effectively reduced bacterial growth and viability through ROS-mediated membrane damage. The study highlighted that chlorhexidine could be crucial in controlling infections caused by multidrug-resistant strains .
Safety Profile and Toxicity
Despite its efficacy, chlorhexidine has been associated with cytotoxic effects on human cells at certain concentrations. It can cause adverse effects such as:
Q & A
Q. How can Chlorhexidine Impurity B be identified and quantified in pharmaceutical formulations?
-
Methodology : Utilize reversed-phase HPLC with mobile phases containing acetonitrile and trifluoroacetic acid (TFA) (0.1% v/v). Dissolve samples in mobile phase A (e.g., 5 mg/mL) and analyze using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with gradient elution (0.5 mL/min flow rate). Quantify using peak area ratios relative to the main chlorhexidine peak, applying the formula:
where = impurity peak response, = chlorhexidine reference response, and = dilution factor (e.g., 0.01) .
-
Key Parameters : System suitability requires a peak-to-valley ratio ≥2.0 between critical pairs (e.g., urea/guanidine derivatives) .
Q. What analytical techniques are validated for this compound detection?
- Methodology : European Pharmacopoeia (EP)-compliant HPLC methods are standard. Use a Vanquish Core HPLC system with UV detection at 254 nm. Validate retention time reproducibility by adjusting gradient delay volume (GDV) to match source system chromatograms (e.g., GDV = 25 µL vs. 200 µL) .
- Data Handling : Compare chromatograms using software (e.g., Chromeleon™ 7.3) to resolve co-eluting peaks (e.g., o-chlorhexidine and unspecified impurities) via iterative GDV adjustments .
Q. What is the structural characterization of this compound?
- Molecular Details : Chlorhexidine EP Impurity B DiHCl has the formula (MW: 395.90). It is a synthetic byproduct with a biguanide backbone and substituted chlorophenyl groups .
- Analytical Confirmation : Confirm identity via LC/MS with mobile phases containing LC/MS-grade acetonitrile and TFA .
Q. What are the reporting thresholds for this compound in regulatory guidelines?
- Acceptance Criteria : The European Pharmacopoeia specifies a reporting level of 0.05% for impurities. For Impurity B, ensure compliance with Table 4 limits (e.g., ≤0.3%) using validated methods .
Q. How are system suitability tests designed for impurity analysis?
- Protocol : Prepare a system suitability solution containing chlorhexidine and key impurities. Validate resolution (e.g., ≥2.0 peak-to-valley ratio) and retention time consistency (±2% deviation) across ≥7 consecutive injections .
Advanced Research Questions
Q. How do instrument parameters affect retention time reproducibility during method transfer?
- Optimization Strategy : Match idle volumes (e.g., 25 µL vs. 200 µL) between HPLC systems (e.g., 1260 Infinity vs. Vanquish Core) to minimize retention time deviations. Adjust GDV iteratively until chromatogram overlay achieves <1% variability .
- Case Study : A GDV adjustment from 25 µL to 200 µL reduced retention time drift for Impurity B from 1.2% to 0.3% in EP-compliant methods .
Q. How can co-eluting impurities be resolved in complex chlorhexidine matrices?
- Method Modification : Use pH-adjusted mobile phases (e.g., TFA at pH 2.5) to enhance selectivity. For unresolved pairs (e.g., o-chlorhexidine and Impurity 2), apply valley-to-valley integration and cross-validate with MS detection .
Q. What are the sources of data contradictions in impurity profiling studies?
- Root Causes : Variability arises from (i) column aging affecting peak symmetry, (ii) mobile phase batch differences, and (iii) detector sensitivity drift. Mitigate by using the same column lot and mobile phase across experiments .
- Resolution : Perform robustness testing with ±10% organic modifier variations and document peak asymmetry (≤2.0) .
Q. How does the synthesis pathway influence the formation of this compound?
- Mechanistic Insight : Impurity B arises from incomplete guanidinylation during chlorhexidine synthesis. Monitor intermediate purity via in-process controls (e.g., LC/MS) to limit residual hexane-1,6-diamine precursors .
Q. What stability-indicating methods are used for Impurity B in long-term studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
